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Compound of Interest

Compound Name: Deschloroketamine

Cat. No.: B12793670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques

utilized for the structural elucidation and analysis of Deschloroketamine (2-(methylamino)-2-

phenyl-cyclohexanone), a ketamine analog. The information presented herein is intended to

serve as a core resource for researchers and professionals engaged in the study and

development of related compounds.

Deschloroketamine has emerged as a significant compound within the class of

arylcyclohexylamines, necessitating robust analytical methodologies for its unambiguous

identification and characterization.[1][2][3][4] This guide details the application of Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform

Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of

Deschloroketamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework. For

Deschloroketamine, both ¹H and ¹³C NMR are instrumental in confirming its molecular

structure.[2][3]

Quantitative NMR Data
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The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for

Deschloroketamine hydrochloride in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for Deschloroketamine HCl.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.65 - 7.40 m 5H Aromatic protons

3.10 s 3H N-CH₃

2.90 - 2.70 m 2H
Cyclohexanone

protons

2.50 - 2.30 m 2H
Cyclohexanone

protons

1.90 - 1.60 m 4H
Cyclohexanone

protons

Data sourced from Frison et al. (2016).[2]

Table 2: ¹³C NMR Spectroscopic Data for Deschloroketamine HCl.
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Chemical Shift (ppm) Assignment

210.1 C=O

138.5 Aromatic C (quaternary)

129.2 Aromatic CH

128.8 Aromatic CH

128.5 Aromatic CH

70.2 C-N

38.5 Cyclohexanone CH₂

30.1 N-CH₃

28.2 Cyclohexanone CH₂

21.5 Cyclohexanone CH₂

21.2 Cyclohexanone CH₂

Data sourced from Frison et al. (2016).[2]

Experimental Protocol: NMR Analysis
A common protocol for the NMR analysis of Deschloroketamine hydrochloride is as follows:

Sample Preparation: Dissolve approximately 20 mg of the analyte in a suitable deuterated

solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an

internal standard.[5]

Instrument: A 400 MHz NMR spectrometer is typically sufficient for routine analysis.[5]

¹H NMR Parameters:

Spectral Width: -3 to 13 ppm.[5]

Pulse Angle: 90°.[5]
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Delay Between Pulses: 45 seconds.[5]

¹³C NMR Parameters: Standard acquisition parameters are generally used.

Data Processing: The resulting spectra are processed, and chemical shifts are referenced to

the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge

ratio of ions, providing information about the molecular weight and elemental composition of a

compound, as well as its fragmentation patterns. Both Gas Chromatography-Mass

Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-

HRMS) have been extensively used for the analysis of Deschloroketamine.[2][3][4]

Quantitative Mass Spectrometry Data
Table 3: GC-MS (Electron Ionization) Data for Deschloroketamine.

m/z Interpretation

203 Molecular Ion [M]⁺

175 [M - CO]⁺ or [M - C₂H₄]⁺

174 [M - CH₃N]⁺

160 [M - C₃H₇]⁺

147 [M - C₄H₈N]⁺

146 [M - C₃H₅O]⁺

132 [M - C₄H₇O]⁺

Data sourced from Frison et al. (2016).[2][6]

Table 4: LC-ESI-HRMS Data for Deschloroketamine.
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Ion Calculated m/z Measured m/z
Mass Accuracy
(ppm)

[M+H]⁺ 204.1383 204.1386 1.47

Data sourced from Frison et al. (2016).[2]

Experimental Protocols
Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 1

mg/mL in a suitable solvent mixture such as 1:1 chloroform:methanol.[5]

Gas Chromatograph (GC) Conditions:

Injector: Splitless mode at 280°C.

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25

mm i.d., 0.25 µm film thickness).

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to

300°C at a rate of 15°C/min, and hold for 10 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-550.

Sample Preparation: Prepare a dilute solution of the analyte in the initial mobile phase.

Liquid Chromatograph (LC) Conditions:

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic

acid. A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5
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minutes, and then return to initial conditions.

Flow Rate: 0.3 mL/min.

High-Resolution Mass Spectrometer (HRMS) Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

Scan Mode: Full scan from m/z 100-1000.

Resolution: Typically >70,000 FWHM.

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy
While less detailed in the literature compared to NMR and MS, FTIR and UV-Vis spectroscopy

can provide complementary structural information.

FTIR Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule based on the absorption of

infrared radiation. For Deschloroketamine hydrochloride, solutions in D₂O have been used for

IR measurements.[7] Key expected absorptions would include:

C=O stretch: Around 1710-1730 cm⁻¹ for the cyclohexanone carbonyl group.

N-H bend: Around 1500-1650 cm⁻¹ for the secondary amine.

C-N stretch: Around 1000-1250 cm⁻¹.

Aromatic C=C stretches: Around 1450-1600 cm⁻¹.

Aromatic C-H bends: Around 690-900 cm⁻¹.

UV-Vis Spectroscopy
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UV-Vis spectroscopy provides information about conjugated systems. For

Deschloroketamine, the aromatic ring is the primary chromophore. The UV spectrum is

expected to show absorption maxima characteristic of a substituted benzene ring, typically

around 250-270 nm.[8]

Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of Deschloroketamine.
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Caption: General workflow for the spectroscopic analysis of Deschloroketamine.
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This guide summarizes the key spectroscopic data and methodologies for the analysis of

Deschloroketamine, providing a foundational resource for researchers in the field. The

combination of these techniques allows for the unambiguous identification and detailed

structural characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12793670#spectroscopic-analysis-of-
deschloroketamine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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